2-methyl-1H-benzimidazol-5-ol hydrobromide

Vue d'ensemble

Description

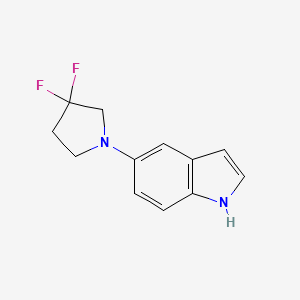

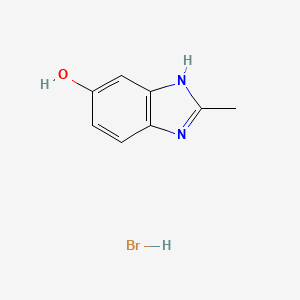

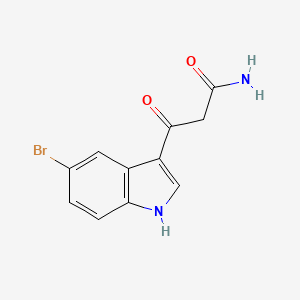

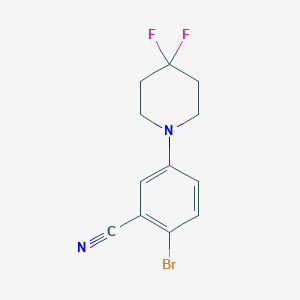

2-Methyl-1H-benzimidazol-5-ol hydrobromide, also known as 1H-Benzimidazol-5-ol,2-methyl- (9CI), is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 .

Molecular Structure Analysis

The InChI code for 2-methyl-1H-benzimidazol-5-ol hydrobromide is1S/C8H8N2O.BrH/c1-5-9-7-3-2-6 (11)4-8 (7)10-5;/h2-4,11H,1H3, (H,9,10);1H . This indicates the presence of a benzene ring fused to an imidazole ring . Physical And Chemical Properties Analysis

2-Methyl-1H-benzimidazol-5-ol hydrobromide is a solid at room temperature . It has a density of 1.349 .Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes, nuclear DNA content, and plant cell biology. The derivatives also find applications as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and molecular biology research (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives exhibit a broad range of biological activities, including anticancer properties. They operate through various mechanisms such as DNA intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The research into these compounds is aimed at developing novel benzimidazole derivatives with enhanced potency and selectivity as anticancer agents (Akhtar et al., 2019).

Antimicrobial and Antiviral Activities

Mannich bases of benzimidazole derivatives display significant antimicrobial, antiviral, antifungal, and anthelmintic activities. These derivatives are crucial in medicinal chemistry due to their wide range of pharmacological functions, highlighting their importance in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Pharmacological Properties and Drug Design

Benzimidazole compounds, including their derivatives, are essential pharmacophores in medicinal chemistry, exhibiting a variety of pharmacological properties such as antihypertensive, anticancer, antiviral, and anti-inflammatory activities. Their structural similarity to natural biomolecules like purines makes them attractive candidates for drug design and development, addressing a wide array of health conditions (Rahman Brishty et al., 2021).

Neuroprotective Effects

Recent studies have shown the neuroprotective effects of benzimidazole derivatives, suggesting their potential in developing treatments for various neurodegenerative disorders. The versatility of the benzimidazole scaffold allows for the design of molecules targeting different aspects of neurodegeneration, offering a promising avenue for future research in this area (Krishnendu P R et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYQQBCXANCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-benzimidazol-5-ol hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)